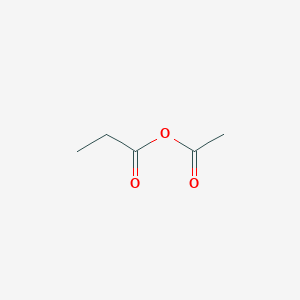

Acetic propionic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

acetyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUDQUOLAFVLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513918 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-96-1 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives and Evolution of Anhydride Chemistry

Early Discoveries and Synthesis of Carboxylic Anhydrides

The mid-19th century marked a significant turning point in synthetic organic chemistry with the first successful synthesis of a simple carboxylic anhydride (B1165640). This breakthrough laid the groundwork for the future development of more complex structures, including mixed anhydrides.

C.F. Gerhardt's Synthesis of Acetic Anhydride (1852)

In 1852, French chemist Charles Frédéric Gerhardt achieved a milestone by synthesizing acetic anhydride. wikipedia.orgtechniques-ingenieur.fr His method involved the reaction of benzoyl chloride with potassium acetate (B1210297). atamanchemicals.comchemdictionary.org While Gerhardt initially believed he had created a mixed anhydride of acetic and benzoic acids, his work was a crucial first step, demonstrating the feasibility of forming the anhydride linkage between carboxylic acid moieties. His research, detailed in "Researches on anhydrous organic acids," initially published in 1853, described the reaction of sodium salicylate (B1505791) with acetyl chloride, which produced crude acetylsalicylic acid, a compound he mistook for an acid anhydride. nih.gov

Development of Acetic Anhydride Production via Ketene (B1206846) (Wacker Chemie, 1922)

The industrial production of acetic anhydride saw a significant advancement in 1922 when Wacker Chemie developed a process utilizing ketene. wikipedia.orgatamanchemicals.comchemdictionary.org This method involves the reaction of ketene with acetic acid and was driven by the increasing demand for acetic anhydride in the production of cellulose (B213188) acetate. wikipedia.orgatamanchemicals.comfundinguniverse.com The Wacker process represented a more direct and efficient route for large-scale production compared to earlier methods. atamanchemicals.comchemdictionary.org

Emergence of Mixed Anhydrides in Organic Synthesis

Following the successful synthesis of symmetrical anhydrides, the focus expanded to include mixed anhydrides, also known as unsymmetrical anhydrides, which are formed from two different carboxylic acids. youtube.comwikipedia.org These compounds, with the general formula R(CO)O(CO)R', feature two distinct acyl groups joined by an oxygen atom. chemdictionary.org The nomenclature for these compounds involves listing the names of the two parent carboxylic acids followed by "anhydride," for instance, "benzoic propanoic anhydride." chemdictionary.orgwikipedia.org

Mixed anhydrides, such as acetic propionic anhydride, can be synthesized through various methods, including the reaction of an acid chloride with a salt of a carboxylic acid. researchgate.net For example, reacting acetyl chloride with sodium propionate (B1217596) or propionyl chloride with sodium acetate can yield this compound. reactory.app They are recognized as valuable reagents in organic synthesis, often serving as intermediates. youtube.commanavchem.com The reactivity of mixed anhydrides is influenced by both electronic and steric factors of the two different acyl groups. mdpi.com While some mixed anhydrides can be unstable and prone to disproportionation into their symmetrical counterparts upon heating, those with low molecular weights, like this compound, can often be isolated by distillation. wikipedia.orgresearchgate.net

The application of mixed anhydrides gained significant traction in peptide synthesis, where they are used to activate amino acids for peptide bond formation. thieme-connect.de This field has seen the development and use of various types of mixed anhydrides, including those derived from carboxylic acids and carbonic acids. thieme-connect.de

Shift Towards Sustainable and Green Methodologies in Anhydride Production

In recent years, the chemical industry has witnessed a significant shift towards more sustainable and environmentally friendly production methods. This trend extends to the synthesis of carboxylic anhydrides, with a focus on reducing waste, avoiding hazardous reagents, and utilizing renewable feedstocks.

Research into greener alternatives includes the development of catalytic routes that are more efficient and generate fewer byproducts. rsc.org For instance, protocols for the oxidation of aldehydes to carboxylic acids and acid anhydrides using ambient air as the oxidant have been developed, offering an economical and safe alternative. acs.org Electrochemical methods are also being explored for the synthesis of carboxylic anhydrides directly from carboxylic acids without the need for dehydrating agents. researchgate.net

Furthermore, there is a growing interest in producing anhydrides from bio-based resources. acs.org The conversion of biomass-derived platform molecules into valuable chemicals, including anhydrides, is a key area of research in the development of a sustainable chemical industry. rsc.org These green methodologies aim to minimize the environmental impact associated with traditional chemical synthesis. beilstein-journals.org

Data at a Glance

| Milestone | Year | Description |

| First Synthesis of Acetic Anhydride | 1852 | C.F. Gerhardt synthesizes acetic anhydride using benzoyl chloride and potassium acetate. wikipedia.orgtechniques-ingenieur.fratamanchemicals.comchemdictionary.org |

| Industrial Production via Ketene | 1922 | Wacker Chemie develops a process for producing acetic anhydride from ketene and acetic acid. wikipedia.orgatamanchemicals.comchemdictionary.orgfundinguniverse.com |

| Emergence of Mixed Anhydrides | 20th Century | Mixed anhydrides gain importance as versatile intermediates in organic synthesis, particularly in peptide chemistry. youtube.comthieme-connect.de |

| Green Chemistry Approaches | 21st Century | Focus shifts to sustainable methods, including air-based oxidation and electrochemical synthesis, for anhydride production. acs.orgresearchgate.net |

Synthetic Methodologies and Reaction Pathways of Acetic Propionic Anhydride

Direct Synthesis Routes

Direct synthesis methods for acetic propionic anhydride (B1165640) involve the formation of the anhydride bond in a single key step from readily available precursors.

Reaction of Carboxylic Acids with Acid Chlorides

A primary and straightforward method for synthesizing acetic propionic anhydride is through the nucleophilic acyl substitution reaction between a carboxylic acid and an acid chloride. libretexts.orgcrunchchemistry.co.uk This can be achieved in two ways: the reaction of acetic acid with propanoyl chloride or the reaction of propionic acid with acetyl chloride. reactory.app In both instances, the hydroxyl group of the carboxylic acid attacks the electrophilic carbonyl carbon of the acid chloride, leading to the elimination of hydrogen chloride and the formation of the mixed anhydride. reactory.appyoutube.com

The general reaction is as follows:

CH₃COOH + CH₃CH₂COCl → CH₃CO-O-CO-CH₂CH₃ + HCl reactory.app

CH₃CH₂COOH + CH₃COCl → CH₃CO-O-CO-CH₂CH₃ + HCl reactory.app

This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the acid chloride and the resulting anhydride. crunchchemistry.co.uk The choice of reactants can be influenced by the availability and cost of the starting materials.

Table 1: Synthesis of this compound from Carboxylic Acids and Acid Chlorides

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Acetic Acid | Propanoyl Chloride | This compound | Hydrogen Chloride |

| Propionic Acid | Acetyl Chloride | This compound | Hydrogen Chloride |

Reaction of Carboxylic Acids with Dehydrating Agents

The formation of this compound can also be accomplished by the dehydration of a mixture of acetic acid and propionic acid. This process requires a dehydrating agent to remove the water molecule formed during the condensation reaction. Common dehydrating agents used for this purpose include phosphorus pentoxide and thionyl chloride. crunchchemistry.co.uktandfonline.com Another approach involves the use of methanesulfonyl chloride in the presence of a base like triethylamine (B128534). For instance, reacting propionic acid with methanesulfonyl chloride and triethylamine can yield propionic anhydride, and a similar principle can be applied to a mixture of acids to obtain the mixed anhydride. mdma.ch

The reaction using a dehydrating agent can be summarized as: CH₃COOH + CH₃CH₂COOH + Dehydrating Agent → CH₃CO-O-CO-CH₂CH₃ + H₂O-Adduct

The effectiveness of this method depends on the strength of the dehydrating agent and the reaction conditions, which must be carefully controlled to favor the formation of the mixed anhydride over the symmetrical anhydrides.

Carbonylation of Methyl Acetate (B1210297) and Ethylene (B1197577) (for Acetic and Propionic Anhydride precursors)

While not a direct synthesis of this compound itself, the carbonylation of specific substrates provides the essential precursors, acetic anhydride and propionic anhydride. These can then be used to generate the mixed anhydride.

The carbonylation of methyl acetate to produce acetic anhydride is a significant industrial process. echemi.comresearchgate.net This reaction is typically catalyzed by rhodium or nickel complexes in the presence of a promoter like methyl iodide. oup.comgoogle.comacs.org The process involves the reaction of methyl acetate with carbon monoxide under pressure. oup.comgoogle.com

Similarly, the carbonylation of ethylene can lead to the formation of propionic anhydride. This reaction is often catalyzed by nickel carbonyls or group VI metal hexacarbonyls (such as Mo(CO)₆) promoted by an iodide source. researchgate.netwikipedia.org The reaction proceeds by the insertion of carbon monoxide into the ethylene molecule in the presence of propionic acid. researchgate.netresearchgate.net

A process has been developed where ethylene, carbon monoxide, and either methanol (B129727) or acetic acid are reacted at elevated temperature and pressure in the presence of a Group VIII noble metal catalyst and an iodide promoter. This produces a mixture of acetic anhydride, propionic anhydride, and this compound. google.com

Table 2: Catalyst Systems for Precursor Synthesis via Carbonylation

| Target Anhydride | Substrate | Catalyst System | Key Conditions |

| Acetic Anhydride | Methyl Acetate | Nickel, Methyl Iodide, Alkali Metal Iodide, Crown Ether | Liquid phase, Anhydrous, 140-300°C, 15-700 bars |

| Acetic Anhydride | Methyl Acetate | Cobalt, Ruthenium, Ionic Iodide, Hydrogen | Homogeneous liquid phase, Anhydrous, 80-240°C, 20-300 bars |

| Propionic Anhydride | Ethylene | Molybdenum Hexacarbonyl, Ethyl Iodide, Tetrabutylphosphonium Iodide | 160°C, 55 atm |

Synthesis from Amides via Catalytic Mechanisms

The synthesis of mixed anhydrides can also be achieved through catalytic routes involving amides. While less common for the direct synthesis of this compound, the principles of amide activation and conversion to anhydrides are relevant. For instance, palladium-catalyzed reactions have been developed for the synthesis of mixed anhydrides from 1,3-butadiene (B125203) and carboxylic acids, which can then be used to form amides. rsc.orgrsc.org The reverse of such processes, or related catalytic cycles, could potentially be adapted for anhydride synthesis from amide precursors. The mechanism often involves the formation of an active intermediate that facilitates the coupling with a carboxylic acid. researchgate.netresearchgate.netacs.org

Indirect Synthetic Approaches

Indirect methods involve the formation of this compound from other pre-formed anhydrides.

Formation from Symmetrical Anhydrides

This compound can be synthesized by the reaction of a symmetrical anhydride with a carboxylic acid. A common method involves the reaction of acetic anhydride with propionic acid. This reaction is typically driven by heating the mixture, often under reflux, and can be catalyzed by substances like ferric chloride. The equilibrium can be shifted towards the mixed anhydride by controlling the stoichiometry of the reactants.

The reaction is as follows: (CH₃CO)₂O + CH₃CH₂COOH ⇌ CH₃CO-O-CO-CH₂CH₃ + CH₃COOH

This reaction can also be performed in reverse, reacting propionic anhydride with acetic acid. The process often involves reactive distillation to separate the products. google.com A continuous process can be established where acetic anhydride and propionic acid are fed into a reactive distillation tower, yielding acetic acid as a top product and a mixture containing propionic anhydride and this compound at the bottom, which is then further purified. google.com The use of acetic anhydride as a dehydrating agent in reactions with higher fatty acids also proceeds through the formation of mixed anhydrides as intermediates. google.com

Palladium-Catalyzed Carbonylative Telomerization

A modern and direct route to synthesizing mixed carboxylic anhydrides involves the palladium-catalyzed carbonylative telomerization of 1,3-butadiene with carboxylic acids. rsc.org This method allows for the formation of mixed 3,8-nonadienoic anhydrides in a single reaction step with reported yields of up to 82%. rsc.org Research in this area has demonstrated the synthesis of mixed anhydrides from 1,3-butadiene and acids such as benzoic acid or acetic acid. universiteitleiden.nl This process represents a significant advancement, as the direct carbonylative synthesis of anhydrides has not been extensively studied until recently. universiteitleiden.nl

A primary challenge in this reaction is the low nucleophilicity of the carboxylate ion, which must perform an attack on a carbonyl carbon bound to the palladium center. universiteitleiden.nl The negative charge on the carboxylate is delocalized across both oxygen atoms through resonance, which reduces its reactivity. universiteitleiden.nl

Beyond the telomerization of butadiene, other palladium-catalyzed carbonylations have been explored. Drent and co-workers reported the synthesis of propionic anhydride from ethene, carbon monoxide, and propionic acid, showcasing an alternative pathway for anhydride formation. universiteitleiden.nl Similarly, the Reppe carbonylation of ethylene with propionic acid using a nickel carbonyl catalyst can also produce propionic anhydride. sciencemadness.org

| Catalytic Method | Reactants | Catalyst System | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Carbonylative Telomerization | 1,3-Butadiene, Carboxylic Acids (e.g., Acetic Acid) | Homogeneous Palladium Catalyst | Mixed 3,8-Nonadienoic Anhydrides | Direct, single-step synthesis with yields up to 82%. | rsc.org |

| Hydroacyloxycarbonylation | Ethene, Propionic Acid, Carbon Monoxide | Palladium-based | Propionic Anhydride | Demonstrates an alternative palladium-catalyzed route to symmetric anhydrides. | universiteitleiden.nl |

| Reppe Carbonylation | Ethylene, Propionic Acid, Carbon Monoxide | Nickel Carbonyl | Propionic Anhydride | An established catalytic method for anhydride synthesis. | sciencemadness.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which provides a framework of twelve principles aimed at making chemical processes more environmentally benign. um-palembang.ac.idrsc.org These principles encourage waste prevention, high atom efficiency, the use of less hazardous chemicals, energy efficiency, and the application of catalysis. um-palembang.ac.idrsc.org

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. um-palembang.ac.id Traditional methods for synthesizing mixed anhydrides often exhibit poor atom economy. For instance, reacting an acyl chloride with a carboxylic acid generates stoichiometric amounts of salt waste. A common laboratory and industrial synthesis of this compound involves the reaction of acetic anhydride with propionic acid. This reaction, however, is not fully atom-economical as it produces acetic acid as a byproduct, meaning not all atoms from the starting materials are part of the final mixed anhydride product. imist.maresearchgate.net

In contrast, catalytic addition reactions are inherently more atom-efficient. The catalytic carbonylation of ethylene with propionic acid to form propionic anhydride, for example, theoretically incorporates all reactant atoms into the final product, achieving 100% atom economy. sciencemadness.org Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal for greener chemical production. um-palembang.ac.id

| Synthetic Route | Reactants | Desired Product | Byproduct(s) | Atom Economy Implication | Reference |

|---|---|---|---|---|---|

| Anhydride Exchange | Acetic Anhydride + Propionic Acid | This compound | Acetic Acid | Reduced atom economy as one molecule of acetic acid is produced for every molecule of the target anhydride. | imist.maresearchgate.net |

| Reppe Carbonylation (for symmetric anhydride) | Ethylene + Propionic Acid + Carbon Monoxide | Propionic Anhydride | None | High (theoretically 100%) atom economy as it is an addition reaction. | sciencemadness.org |

| Acyl Chloride Route | Propionyl Chloride + Sodium Acetate | This compound | Sodium Chloride | Poor atom economy due to the formation of a stoichiometric salt byproduct. | sciencemadness.org |

Solvent-Free and Catalytic Approaches

A major focus of green chemistry is the reduction or elimination of solvents, which account for a significant portion of the mass and energy usage in chemical processes and often contribute the most to waste generation. rsc.org Solvent-free reaction conditions simplify product purification, reduce costs, and minimize environmental impact. researchgate.net

The acetylation of various compounds using acetic anhydride in the presence of solid acid catalysts like zeolites has been successfully demonstrated under solvent-free conditions. researchgate.net These solid catalysts are advantageous because they can be easily recovered, regenerated, and reused, which aligns with the green principle of using catalytic rather than stoichiometric reagents. researchgate.net Similarly, the acylation of anisole (B1667542) and toluene (B28343) with propionic anhydride has been achieved using solid mesoporous superacids under solvent-free conditions. researchgate.net

Catalysis is fundamental to green synthesis. Homogeneous catalytic processes, such as the palladium-catalyzed carbonylative telomerization, offer direct, efficient routes to mixed anhydrides. rsc.orguniversiteitleiden.nl Heterogeneous catalysts, like the aforementioned zeolites and solid superacids, provide the additional benefit of easy separation from the reaction mixture, preventing catalyst contamination of the product and simplifying recycling. researchgate.netresearchgate.net

Waste Minimization Strategies

Waste prevention is the first and most important principle of green chemistry. rsc.org The most effective waste minimization strategy is to design syntheses that are inherently less wasteful, primarily by maximizing atom economy and avoiding solvents and stoichiometric reagents.

One key strategy is the selection of less hazardous reagents. For example, using anhydrides for acylation reactions is preferable to using acyl chlorides, as the latter generates corrosive hydrogen chloride gas or hydrochloride salts as byproducts. rsc.org

In industrial processes where byproducts are unavoidable, recovery and recycling are crucial. For instance, in the synthesis of cellulose (B213188) esters using anhydrides, the organic acid byproducts are often recovered and recycled. osti.gov This principle could be applied to the synthesis of this compound from acetic anhydride and propionic acid, where the resulting acetic acid could be separated and reused. researchgate.net The development of efficient recovery techniques, such as reactive distillation for acetic acid from aqueous streams, is an important aspect of industrial waste management. researchgate.net

| Strategy | Description | Impact on Synthesis | Reference |

|---|---|---|---|

| Use of Catalysts | Employing catalytic amounts of a substance to drive a reaction instead of stoichiometric reagents. | Reduces inorganic salt waste and allows for reactions with higher atom economy. | rsc.org |

| Solvent-Free Conditions | Conducting reactions without a solvent medium. | Eliminates waste from solvent use, simplifies purification, and reduces energy consumption for solvent removal. | researchgate.net |

| Byproduct Recycling | Recovering and reusing byproducts generated during the reaction. | Improves overall material efficiency and reduces the amount of waste requiring disposal. The acetic acid byproduct can be recovered. | osti.govresearchgate.net |

| Safer Reagent Selection | Choosing reagents that generate less hazardous byproducts (e.g., using anhydrides over acyl chlorides). | Avoids the formation of toxic and corrosive waste like HCl. | rsc.org |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions

Acetic propionic anhydride (B1165640), like other carboxylic anhydrides, undergoes nucleophilic acyl substitution reactions. This class of reaction is central to its chemistry, where a nucleophile replaces the carboxylate leaving group. masterorganicchemistry.com Anhydrides are generally more reactive than esters but less reactive than acid chlorides in these types of substitutions. libretexts.orguomustansiriyah.edu.iq

The reaction of an anhydride with a nucleophile proceeds through a characteristic two-step addition-elimination mechanism. uomustansiriyah.edu.iqchemistrysteps.com

Nucleophilic Addition: The reaction begins with the nucleophile attacking one of the electrophilic carbonyl carbons of the anhydride. This breaks the carbon-oxygen π-bond, and its electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral alkoxide intermediate. libretexts.orgbyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, which simultaneously leads to the expulsion of a carboxylate anion as the leaving group. masterorganicchemistry.comlibretexts.org

If the attacking nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product. libretexts.org This general mechanism is consistent across reactions with various nucleophiles, including water, alcohols, and amines. chemistrysteps.com

In a mixed anhydride such as acetic propionic anhydride, a nucleophile can attack either the acetyl (ethanoyl) carbonyl or the propionyl (propanoyl) carbonyl. The outcome of the reaction—which carbonyl is preferentially attacked—depends on two main factors: the relative electrophilicity of the two carbonyl carbons and the relative stability (and thus, ability to leave) of the potential leaving groups, which are the acetate (B1210297) and propionate (B1217596) anions.

The electronic and steric environments of the acetyl and propionyl groups are very similar. The propionyl group has an additional methyl group compared to the acetyl group, which might exert a very slight positive inductive effect, theoretically making the propionyl carbonyl marginally less electrophilic. However, this difference is minimal. reddit.com Consequently, both carbonyl carbons are nearly equally susceptible to nucleophilic attack.

Similarly, the stability of the departing carboxylate anions (acetate and propionate) is comparable. Both are the conjugate bases of weak carboxylic acids and are stabilized by resonance. doubtnut.com Good leaving groups are typically weak bases. masterorganicchemistry.commasterorganicchemistry.com Since acetic acid and propionic acid have very similar acidities, their conjugate bases, acetate and propionate, are very similar in their effectiveness as leaving groups. Therefore, when this compound reacts with a nucleophile, a mixture of acylated products (both acetylated and propionylated) is typically formed, along with a mixture of the corresponding carboxylic acid byproducts. reddit.com

Hydrolysis Reactions

Hydrolysis is a specific type of nucleophilic acyl substitution where water is the nucleophile. This compound reacts with water to yield one equivalent of acetic acid and one equivalent of propionic acid. libretexts.org This reaction is generally rapid and exothermic. researchgate.netresearchgate.net

The hydrolysis of carboxylic acid anhydrides has been extensively studied. cdnsciencepub.com The reaction is typically exothermic. For instance, the hydrolysis of acetic anhydride has a reported reaction enthalpy of approximately -63 kJ mol⁻¹. researchgate.net When conducted with a large excess of water, the reaction follows pseudo-first-order kinetics, as the concentration of water remains effectively constant. flvc.orgresearchgate.net

Studies on the hydrolysis of acetic anhydride at various temperatures have determined the rate constants, showing a clear dependence on temperature. The reaction proceeds faster at higher temperatures. flvc.org The hydrolysis of both acetic and propionic anhydrides is characterized by large negative entropies of activation, which suggests a highly ordered transition state, likely involving multiple water molecules. cdnsciencepub.com

| Temperature (°C) | Rate Constant (k, min⁻¹) |

|---|---|

| 15 | 0.0631 |

| 20 | 0.0924 |

| 25 | 0.169 |

| 35 | 0.2752 |

A notable feature of anhydride hydrolysis is the autocatalytic effect of the carboxylic acid products. researchgate.netresearchgate.net As the hydrolysis of this compound proceeds, the concentrations of acetic acid and propionic acid build up in the reaction mixture. These acid products can then catalyze the hydrolysis of the remaining anhydride, leading to an acceleration of the reaction rate over time. researchgate.netresearchgate.net

The rate of hydrolysis of this compound is significantly influenced by both temperature and pH.

Temperature: As with most chemical reactions, an increase in temperature increases the rate of hydrolysis. flvc.org Kinetic studies of acetic and propionic anhydride show that the rate constants increase substantially with rising temperature. cdnsciencepub.comflvc.org This relationship is described by the Arrhenius equation, which links the rate constant to the activation energy and the absolute temperature. flvc.org

pH: The hydrolysis rate is also dependent on pH. The reaction is catalyzed by strong acids. researchgate.net Under acidic conditions (lower pH), the carbonyl oxygen of the anhydride can be protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the water nucleophile. byjus.comlibretexts.org Therefore, decreasing the pH by adding a strong acid will accelerate the rate of hydrolysis. researchgate.net Because the reaction itself produces carboxylic acids, the pH of an unbuffered solution will decrease as the reaction progresses, contributing to the autocatalytic effect. etsu.edu

Acylation Reactions

Acylation in Natural Product Synthesis

This compound, as a mixed anhydride, serves as a versatile acylating agent in organic synthesis, including in the complex assembly of natural products. Mixed anhydrides are frequently employed to introduce acetyl or propionyl groups onto nucleophilic moieties such as alcohols, amines, and thiols. The reactivity and selectivity of mixed carboxylic anhydrides in acylation reactions are governed by the distinct electronic and steric environments of the two carbonyl carbons. In an unsymmetrical anhydride like this compound, a nucleophile will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon.

Generally, the reactivity of the acyl groups in a mixed anhydride follows the order: formyl > acetyl > propionyl. This suggests that the acetyl group in this compound is the more reactive center for nucleophilic attack compared to the propionyl group. Therefore, this compound would be expected to function primarily as an acetylating agent, transferring the acetyl group to a substrate and releasing propionate as the leaving group. This selectivity is a key feature in designing synthetic routes where controlled acylation is required.

While specific documented examples of this compound in the total synthesis of complex natural products are not prevalent in readily available literature, the use of mixed anhydrides is a well-established strategy. For instance, mixed anhydrides derived from more complex carboxylic acids are common intermediates in peptide synthesis and macrolactonization reactions. google.comnih.gov The principles governing these reactions are directly applicable. The choice of a mixed anhydride like this compound would be strategic when a mild acetylating agent is needed and the formation of propionic acid as a byproduct is tolerable within the reaction scheme.

| Mixed Anhydride Type | More Reactive Acyl Group | Less Reactive Acyl Group (Leaving Group) | Governing Factors |

|---|---|---|---|

| This compound | Acetyl | Propionyl | Electronic Effects & Steric Hindrance |

| Benzoic Propionic Anhydride | Propionyl | Benzoyl | Electronic Effects (Aromatic vs. Aliphatic) |

| Acetic Formic Anhydride | Formyl | Acetyl | Minimal Steric Hindrance of Formyl Group |

Rearrangement Reactions (e.g., Curtius Rearrangement, Claisen Rearrangement)

While this compound is not a direct participant in the core bond-rearranging steps of the Curtius and Claisen rearrangements, its symmetrical analogues and related carboxylic acids are often used as reagents or catalysts in variations of these transformations.

Curtius Rearrangement

Claisen Rearrangement

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. wikipedia.orgorganic-chemistry.org The reaction is typically thermally induced but can be catalyzed by Lewis acids. There are no documented instances of this compound acting as a catalyst or reactant in this rearrangement. However, related compounds are utilized in specific variants. The Johnson-Claisen rearrangement, for example, uses an orthoester and an allylic alcohol to generate a γ,δ-unsaturated ester. researchgate.netlibretexts.org This variation is often catalyzed by a weak acid, with propionic acid being a common choice. researchgate.netlibretexts.org The role of propionic acid is to facilitate the formation of the key ketene (B1206846) acetal (B89532) intermediate. Given that anhydrides can hydrolyze to their corresponding carboxylic acids, it is conceivable that this compound in the presence of water could generate the catalytic acetic and propionic acids, but its direct use is not a standard protocol.

Photolysis and Thermal Decomposition

The decomposition of this compound can be initiated by heat (thermolysis) or by absorption of light (photolysis). The pathways of these reactions are dictated by the relative strengths of the bonds within the molecule and the energy input.

Photolysis

The gas-phase photolysis of simple symmetric anhydrides like acetic anhydride and propionic anhydride has been studied. The photochemical decomposition of these compounds proceeds through analogous primary processes. For this compound, two primary pathways analogous to those of its symmetric counterparts are expected: acs.org

Homolytic Cleavage of the O-CO Bond: This pathway involves the cleavage of one of the oxygen-acyl bonds to form an acetyl radical and a propionyloxy radical, or a propionyl radical and an acetyloxy radical. (CH₃CO)O(COCH₂CH₃) + hν → CH₃CO• + CH₃CH₂COO• (CH₃CO)O(COCH₂CH₃) + hν → CH₃CH₂CO• + CH₃COO•

Concerted Molecular Elimination: This process involves the formation of a cyclic transition state, leading to the formation of a carboxylic acid and a ketene. (CH₃CO)O(COCH₂CH₃) + hν → CH₃COOH + CH₂=C=O (ketene) (CH₃CO)O(COCH₂CH₃) + hν → CH₃CH₂COOH + H₂C=C=O (ketene from acetyl group) or CH₃CH=C=O (methylketene from propionyl group)

The relative probability of these pathways depends on the excitation wavelength and reaction conditions. The radicals formed in the homolytic cleavage can subsequently undergo decarbonylation to form alkyl radicals (methyl and ethyl) and carbon dioxide, leading to a variety of secondary products.

Thermal Decomposition

The thermal decomposition of mixed carboxylic anhydrides can proceed through several pathways. Studies on related mixed carboxylic-carbonic anhydrides show two major routes, which can be extrapolated to this compound. acs.orgacs.org

Disproportionation: The mixed anhydride can rearrange to a mixture of the two corresponding symmetric anhydrides. This is an equilibrium process that can be driven by the distillation of the more volatile components. 2 (CH₃CO)O(COCH₂CH₃) ⇌ (CH₃CO)₂O + (CH₃CH₂CO)₂O

Elimination to form a Ketene: Similar to the photochemical pathway, thermal energy can induce the elimination of a carboxylic acid to yield a ketene. This process is thought to involve a cyclic hydrogen bridge. (CH₃CO)O(COCH₂CH₃) → CH₃COOH + CH₃CH=C=O (methylketene) (CH₃CO)O(COCH₂CH₃) → CH₃CH₂COOH + CH₂=C=O (ketene)

The specific products and their ratios will depend on the temperature, pressure, and whether the reaction is carried out in the gas or liquid phase.

| Decomposition Type | Primary Pathway | Key Intermediates/Transition State | Major Products |

|---|---|---|---|

| Photolysis | Homolytic Cleavage | Acetyl, Propionyl, Acetyloxy, Propionyloxy radicals | Radical-derived products (e.g., CO₂, alkanes) |

| Molecular Elimination | Cyclic Transition State | Acetic Acid, Propionic Acid, Ketene, Methylketene | |

| Thermal Decomposition | Disproportionation | Equilibrium Mixture | Acetic Anhydride, Propionic Anhydride |

| Molecular Elimination | Cyclic Hydrogen Bridge | Acetic Acid, Propionic Acid, Ketene, Methylketene |

Catalysis in Reactions Involving Acetic Propionic Anhydride

Acid Catalysis (Brønsted and Lewis Acids)

Acid catalysts are frequently employed to enhance the electrophilicity of the carbonyl carbons in acetic propionic anhydride (B1165640), making them more susceptible to nucleophilic attack. This is a common strategy in acylation reactions, such as Friedel-Crafts acylation and the esterification of alcohols.

Brønsted Acids: Protic acids, such as sulfuric acid or p-toluenesulfonic acid, can protonate one of the carbonyl oxygen atoms of the anhydride. This protonation increases the positive charge on the adjacent carbonyl carbon, activating the anhydride for reaction with a nucleophile.

Lewis Acids: Aprotic Lewis acids, like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), function by coordinating with a carbonyl oxygen. This coordination polarizes the carbonyl group, similarly increasing the electrophilicity of the carbonyl carbon. In Friedel-Crafts acylation reactions, a Lewis acid is essential for generating the acylium ion intermediate, which then attacks the aromatic ring. Scandium salts have also been identified as effective Lewis acid catalysts in certain applications. wikipedia.org The catalytic activity of various metallic Lewis acids, including copper(II) triflate, ytterbium(III) triflate, and indium(III) chloride, has been explored for the acetylation of alcohols with acetic anhydride in ionic liquids. researchgate.net

The synthesis of acetic propionic anhydride itself can be achieved through the reaction of acetic anhydride with propionic acid, a process that can be catalyzed by substances like ferric chloride. In the context of polymer synthesis, such as for gas separation membranes, this compound can act as an imidization agent, a reaction that can be catalyzed by an acid.

The table below summarizes the role of different acid catalysts in reactions involving anhydrides.

| Catalyst Type | Example | Mechanism of Action | Typical Reactions |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonation of a carbonyl oxygen | Esterification |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Coordination with a carbonyl oxygen | Friedel-Crafts Acylation |

| Lewis Acid | Ferric Chloride (FeCl₃) | Catalyst for anhydride exchange | Synthesis of mixed anhydrides |

Organocatalysis

While the term organocatalysis can encompass the use of organic bases like pyridine and triethylamine (B128534), it more broadly refers to the use of small organic molecules to accelerate chemical reactions. In the context of reactions involving this compound, this can include the use of chiral amines or phosphines to achieve enantioselective acylations. The development of organocatalytic methods provides an alternative to metal-based catalysts, often with the advantages of lower toxicity and milder reaction conditions. Research in this area is ongoing, with the potential for novel applications of this compound in asymmetric synthesis.

Transition Metal Catalysis (e.g., Palladium, Rhodium)

Transition metal catalysts, particularly those based on palladium and rhodium, have been instrumental in developing synthetic routes to and utilizing mixed anhydrides like this compound.

Palladium: Palladium-catalyzed reactions have been developed for the synthesis of mixed carboxylic anhydrides. lookchem.comsemanticscholar.org One such method is the carbonylative telomerization of 1,3-butadiene (B125203) with carboxylic acids, which can produce mixed 3,8-nonadienoic anhydrides in a single step. Palladium catalysts have also been employed in the synthesis of 2-aryl propionic acids through a two-step, one-pot procedure involving a Heck reaction and subsequent hydroxycarbonylation. mdpi.com Furthermore, the mechanism of the palladium-catalyzed cross-coupling of arylboronic acids with acetic anhydride has been studied using DFT calculations. nih.gov

Rhodium: Rhodium complexes are widely used as catalysts in industrial carbonylation reactions. acs.org For example, the carbonylation of methyl acetate (B1210297) to produce acetic anhydride is a significant industrial process catalyzed by rhodium or nickel complexes in the presence of a promoter like methyl iodide. Similarly, processes have been developed where ethylene (B1197577), carbon monoxide, and methanol (B129727) or acetic acid are reacted in the presence of a Group VIII noble metal catalyst, such as rhodium, to produce a mixture of acetic anhydride, propionic anhydride, and this compound. google.com

The table below highlights some transition metal-catalyzed reactions relevant to this compound.

| Metal | Catalyst System | Reaction Type | Product |

| Palladium | Homogeneous Palladium Catalyst | Carbonylative Telomerization | Mixed 3,8-nonadienoic anhydrides |

| Rhodium | Rhodium complex with iodide promoter | Carbonylation | Acetic Anhydride, Propionic Anhydride, this compound |

| Nickel | Nickel Carbonyl | Reppe Carbonylation | Propionic Anhydride |

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, regeneration, and reuse, aligning with the principles of green chemistry. In reactions involving anhydrides, solid acid catalysts have demonstrated considerable utility.

For instance, the acetylation of various compounds using acetic anhydride has been successfully carried out under solvent-free conditions using solid acid catalysts like zeolites. Similarly, the acylation of aromatic compounds such as anisole (B1667542) and toluene (B28343) with propionic anhydride has been achieved using solid mesoporous superacids without the need for a solvent. The use of heterogeneous catalysts simplifies product purification and reduces waste, making these processes more environmentally benign. Molybdenum carbide doped with metals has been investigated for the conversion of acetic and propionic acids, which are the hydrolysis products of this compound. mdpi.com

Autocatalytic Processes

In certain reactions, a product of the reaction can itself act as a catalyst, leading to an acceleration of the reaction rate over time. This phenomenon is known as autocatalysis.

The hydrolysis of anhydrides, including this compound, is a classic example of a reaction that can exhibit autocatalytic behavior. The hydrolysis of this compound produces acetic acid and propionic acid. reactory.app These carboxylic acids can then catalyze the hydrolysis of the remaining anhydride. The hydroxonium ion produced from the dissociation of the carboxylic acids in the aqueous phase can also contribute to the catalysis.

Studies on the hydrolysis of propionic anhydride have confirmed an apparent autocatalytic feature. researchgate.net This has been attributed to the increased solubility of the anhydride in water as the concentration of the resulting propionic acid increases, rather than catalysis by the hydroxonium ion. researchgate.net Kinetic models have been developed to account for this autocatalytic effect in the hydrolysis of acetic anhydride. researchgate.net Esterification reactions between anhydrides and alcohols are also known to be autocatalytic, with the carboxylic acid byproduct acting as the catalyst. researchgate.net

Advanced Applications in Synthetic Chemistry

Selective Acylation and Protecting Group Chemistry

In the realm of synthetic organic chemistry, the selective introduction of acyl groups is a foundational strategy for modifying molecular structure and reactivity. Acetic propionic anhydride (B1165640) serves as an effective acylating agent, capable of transferring either an acetyl or a propionyl group to a nucleophile. This reactivity is harnessed in protecting group chemistry, where a temporary functional group is added to a molecule to prevent it from reacting in subsequent steps.

The choice between the acetyl and propionyl group transfer can be influenced by reaction conditions and the nature of the substrate, offering a degree of selectivity. For instance, in the acylation of alcohols and phenols, the anhydride reacts to form the corresponding ester, a common strategy for protecting hydroxyl groups. The resulting acetate (B1210297) or propionate (B1217596) esters exhibit different steric and electronic properties, which can be exploited in multi-step syntheses. The use of anhydrides is often preferred over acyl chlorides as it avoids the formation of corrosive hydrogen chloride gas.

Protecting groups are crucial in the synthesis of complex molecules, ensuring that specific functional groups remain unaltered while other parts of the molecule are being modified. Anhydrides are used to protect amines by converting them into amides or carbamates, which are significantly less nucleophilic. For example, an amine can be protected by reacting it with an anhydride to form an amide, which can later be deprotected to regenerate the amine. This strategy is essential in peptide synthesis and in the creation of molecules with multiple reactive sites.

Synthesis of Complex Organic Molecules

The utility of acetic propionic anhydride extends to the synthesis of a wide array of complex organic molecules with significant industrial applications. Its role as a building block and a modifying agent is critical in the production of pharmaceuticals, agrochemicals, and various specialty chemicals.

This compound is employed in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. cam.ac.uknih.govbeilstein-journals.org Acylation is a common reaction in pharmaceutical manufacturing, used to build molecular complexity and to modify the properties of drug candidates. nih.govcelanese.com For example, the introduction of an acetyl or propionyl group can alter the solubility, bioavailability, and metabolic stability of a drug molecule.

One notable application is in the Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction. For instance, in a flow synthesis of ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug, a key step involves the Friedel-Crafts acylation of isobutylbenzene (B155976) with propionic acid. nih.govscribd.com While this example uses propionic acid directly, mixed anhydrides like this compound can also be effective acylating agents in similar transformations. The implementation of continuous flow processing has significantly enhanced the efficiency and safety of such chemical transformations in pharmaceutical manufacturing. cam.ac.uknih.govbeilstein-journals.org

In the agrochemical industry, this compound serves as an intermediate for the production of pesticides, herbicides, and fungicides. manavchem.com The synthesis of these compounds often involves the modification of a core chemical structure to optimize its biological activity and environmental profile. Acylation reactions with this compound can be a key step in introducing the necessary functional groups to achieve the desired properties of the final agrochemical product.

The application of this compound also extends to the synthesis of various specialty chemicals. These include dyes, curing agents, and plasticizers. manavchem.com Anhydrides are generally more reactive than their parent carboxylic acids, making them valuable intermediates for producing esters and amides used in these applications. manavchem.com The ability to introduce either acetyl or propionyl groups provides flexibility in tailoring the properties of the final products.

Polymer Chemistry and Material Science

This compound plays a significant role in polymer chemistry and material science, primarily through its use in the modification of natural polymers like cellulose (B213188). This leads to the creation of materials with tailored properties for a wide range of applications.

Cellulose, a naturally abundant polymer, can be chemically modified through esterification to produce cellulose esters. wikipedia.org Cellulose acetate propionate (CAP) is a mixed cellulose ester produced by reacting cellulose with acetic and propionic anhydrides. chempoint.comgoogle.com This modification is crucial as it imparts thermoplastic properties to the otherwise non-thermoplastic cellulose. azom.com

The properties of CAP can be precisely controlled by adjusting the ratio of acetyl to propionyl groups. google.com This allows for the production of a range of materials with varying characteristics such as solubility, melting point, and mechanical strength. chempoint.compolympart.ir For instance, increasing the propionyl content generally leads to increased flexibility and solubility in a wider range of organic solvents. chempoint.com

Properties and Applications of Cellulose Acetate Propionate (CAP)

| Property | Description | Applications |

| Solubility | Soluble in a wide range of solvents, including those used in printing inks and coatings. chempoint.comeastman.com | Printing inks, overprint varnishes, coatings for paper and plastic. chempoint.comeastman.com |

| Low Odor | Preferred in applications where low odor is critical, such as food packaging. chempoint.com | Food packaging coatings. chempoint.com |

| Fast Solvent Release | Films formed from CAP release solvents quickly. polympart.ireastman.com | Inks and coatings. polympart.ireastman.com |

| High Melting Point | Contributes to good blocking resistance in films. polympart.ireastman.com | Films and coatings. polympart.ireastman.com |

| Compatibility | Compatible with various other resins used in formulations. chempoint.comeastman.com | Printing inks, nail lacquers. eastman.com |

| Optical Properties | Transparent and glossy with good low-temperature impact properties. azom.com | Spectacle frames, goggles. azom.com |

This table summarizes key properties and applications of Cellulose Acetate Propionate.

The synthesis of CAP involves the activation of cellulose followed by esterification with a mixture of acetic and propionic anhydrides. google.comaip.orgaip.org The reaction conditions, including the ratio of the anhydrides, temperature, and catalyst, are carefully controlled to achieve the desired degree of substitution of both acetyl and propionyl groups. google.comresearchgate.net

CAP is used in a diverse array of applications, including:

Inks and Coatings: Its solubility and fast solvent release make it an excellent film former in printing inks and clear overprint varnishes. chempoint.comeastman.com

Plastics: Used in the manufacturing of various plastic items like tool handles and television screen covers due to its toughness and optical clarity. azom.com

Personal Care: Its solubility and hardness are utilized in nail lacquer topcoats. eastman.comspecialchem.com

Food Packaging: The low odor of CAP makes it suitable for coatings on paper and plastic for food contact applications. chempoint.com

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques

Chromatography is essential for separating acetic propionic anhydride (B1165640) from reactants, products, and other impurities, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of carboxylic anhydrides. A common approach involves reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com For acetic anhydride, analysis can be performed using a mobile phase gradient of water and acetonitrile (B52724) with a phosphoric or formic acid modifier. sielc.comglsciences.com Detection is typically achieved using a UV detector at wavelengths around 200-210 nm. sielc.comglsciences.com Given the structural similarity, a similar method would be effective for the separation and quantification of acetic propionic anhydride.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio of fragmented ions.

A standard test method for the analysis of acetic anhydride (ASTM E 1616) lists this compound as a potential impurity. kelid1.ir In this method, using a specific gas chromatographic column, this compound has a defined relative retention time, which allows for its identification and separation from related compounds like acetic acid, propionic acid, acetic anhydride, and propionic anhydride. kelid1.ir

| Compound | Relative Retention Time |

|---|---|

| Acetic acid | 0.75 |

| Propionic acid | 0.91 |

| Acetic anhydride | 1.00 (Reference) |

| This compound | 1.29 |

| Propionic anhydride | 1.98 |

Calorimetry and Kinetic Studies (e.g., Reaction Calorimetry, Differential Scanning Calorimetry)

Calorimetric techniques are vital for studying the thermodynamics and kinetics of reactions involving this compound, particularly its hydrolysis.

Reaction Calorimetry: This technique measures the heat released or absorbed during a chemical reaction, providing critical data on reaction enthalpy (ΔH) and reaction rates. helgroup.com The hydrolysis of anhydrides is a well-studied exothermic reaction, often used as a model system for calorimetric studies. semanticscholar.orgresearchgate.net The hydrolysis of acetic anhydride, for instance, has a reaction enthalpy reported to be between -57 and -63 kJ/mol. helgroup.comrsc.org

Kinetic studies on anhydride hydrolysis show that the reaction typically follows pseudo-first-order kinetics when water is in large excess. helgroup.com Research indicates that asymmetric anhydrides, such as this compound, tend to hydrolyze faster than their symmetrical counterparts due to electronic and steric factors. Reaction calorimetry allows for the precise determination of kinetic parameters like the reaction rate constant and activation energy by monitoring the heat flow as a function of time. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to determine characteristic properties such as melting points, glass transitions, and heat capacity. nih.govtudelft.nl For a pure compound like this compound, DSC can be used to determine its melting point and enthalpy of fusion. It can also be applied to study the thermal stability and decomposition profile of the compound under controlled heating programs. wikipedia.org

X-ray Diffraction (XRD) for Structural Analysis

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. For novel compounds, single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure.

In the absence of experimental crystallographic data for this compound, a detailed discussion of its crystal structure, including unit cell parameters and specific intermolecular interactions, cannot be provided. Structural elucidation of this compound would require the growth of a suitable single crystal followed by analysis using a single-crystal X-ray diffractometer.

For context, studies on other, more complex, carboxylic anhydrides have demonstrated the utility of XRD in confirming their molecular structure and understanding their solid-state packing. For instance, the crystal structure of 3-acetoxy-2-methylbenzoic anhydride was determined using single-crystal X-ray crystallography, revealing a monoclinic crystal system with the space group P21/c nih.gov. Such analyses provide precise data on bond lengths, angles, and the nature of intermolecular interactions, which are crucial for understanding the physical and chemical properties of the compound.

Should a crystallographic study of this compound be undertaken in the future, the expected data would include the parameters outlined in the hypothetical data table below. This table illustrates the type of information that would be obtained from a successful single-crystal XRD experiment.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 10.2 |

| c (Å) | e.g., 7.8 |

| α (°) | 90 |

| β (°) | e.g., 105.4 |

| γ (°) | 90 |

| Volume (ų) | e.g., 650.1 |

| Z | 4 |

| Density (calculated) | e.g., 1.185 g/cm³ |

| R-factor | e.g., 0.045 |

Note: The values presented in the table above are purely illustrative and are not based on experimental data for this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. acs.org

Density Functional Theory (DFT) is a widely used method for studying the reaction pathways of molecules containing carbonyl groups, such as anhydrides. researchgate.net For a mixed anhydride (B1165640) like acetic propionic anhydride, DFT can be employed to model key reactions, including nucleophilic acyl substitution and hydrolysis. rsc.orgacs.org Calculations can determine the geometries of reactants and transition states, and compute the activation energy barriers for different pathways. researchgate.net For example, in the hydrolysis of an anhydride, quantum calculations can model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O-C bond. acs.org Methods such as B3LYP with basis sets like 6-31G are commonly used to locate transition states, which can then be verified by Intrinsic Reaction Coordinate (IRC) calculations to ensure they connect the intended reactants and products. researchgate.net Such computational studies can reveal whether a reaction is exothermic or endothermic and can align theoretical predictions with experimental observations. researchgate.net

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Modeling the hydrolysis reaction pathway. | Geometry of transition states, activation energy barriers, reaction thermodynamics (enthalpy, Gibbs free energy). |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations for key points on the potential energy surface. | More precise energy values for reactants, products, and transition states, refining DFT results. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Verifying the connection between a calculated transition state and the corresponding reactants and products. | Confirmation of the reaction pathway, ensuring the transition state is relevant to the reaction of interest. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzing the charge distribution and orbital interactions within the molecule. | Understanding the electrophilicity of the two distinct carbonyl carbons, predicting regioselectivity. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of a system.

For this compound, MD simulations can be used to investigate its behavior in different environments, such as in aqueous solution or interacting with other organic molecules. These simulations can reveal how solvent molecules arrange around the anhydride, which can influence its reactivity, particularly in hydrolysis reactions. The simulations can also provide insights into the thermomechanical properties of systems containing anhydrides, such as cohesive energy density and free volume, which are related to the material's physical characteristics. mdpi.com

While specific MD studies on this compound are not prevalent, the methodology has been applied to anhydride-cured epoxy resins to analyze their microstructure and properties. mdpi.com A similar approach could model the conformational flexibility of the anhydride's C-O-C bond and the rotational dynamics of the acetyl and propionyl groups. This information is valuable for understanding how the molecule's shape and dynamics affect its ability to interact with other reactants or catalysts.

| Simulation Type | System | Potential Insights for this compound |

| All-Atom MD | This compound in a water box. | Solvation structure, hydrogen bonding interactions with water, diffusion coefficient, initial dynamics of hydrolysis. |

| All-Atom MD | Bulk liquid this compound. | Density, cohesive energy density, self-diffusion, conformational preferences in the pure liquid state. |

| Reactive MD (e.g., ReaxFF) | This compound with nucleophiles at elevated temperatures. | Simulation of bond-breaking and bond-forming events, modeling decomposition or reaction pathways without pre-defined coordinates. |

Prediction of Reactivity and Selectivity

This compound is an asymmetric anhydride, meaning it has two different acyl groups (acetyl and propionyl) attached to the central oxygen atom. This structural asymmetry leads to two non-equivalent carbonyl carbons, raising questions of selectivity during nucleophilic acyl substitution reactions. tcichemicals.com Computational methods are ideally suited to predict which carbonyl group a nucleophile will preferentially attack. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > acid anhydrides > esters > amides. vanderbilt.edulibretexts.org This trend is governed by the stability of the leaving group and the electrophilicity of the carbonyl carbon. In a mixed anhydride, the two carbonyl carbons have slightly different electrophilicities due to the electronic effects of the attached alkyl groups. The ethyl group of the propionyl moiety is more electron-donating than the methyl group of the acetyl moiety. This inductive effect is predicted to make the propionyl carbonyl carbon slightly less electrophilic than the acetyl carbonyl carbon.

Consequently, a nucleophilic attack is computationally predicted to favor the more electrophilic acetyl carbon. This would lead to the formation of an acetate (B1210297) derivative and a propionate (B1217596) anion as the leaving group. Quantum chemical calculations can quantify this difference by computing the partial atomic charges on the carbonyl carbons and modeling the transition state energies for attacks at both sites. The pathway with the lower activation energy would be the predicted major reaction channel.

| Acyl Group | Electronic Effect of R-Group | Predicted Carbonyl Carbon Electrophilicity | Predicted Outcome of Nucleophilic Attack |

| Acetyl (CH₃CO-) | Weaker electron-donating (inductive effect) | Higher | Preferred site of attack |

| Propionyl (CH₃CH₂CO-) | Stronger electron-donating (inductive effect) | Lower | Less favored site of attack |

Computational Design of Catalysts for Anhydride Reactions

Computational chemistry has become an indispensable tool in the rational design of new catalysts. mdpi.compnnl.gov By modeling reaction mechanisms at the molecular level, researchers can predict the efficacy of potential catalysts, thereby reducing the need for extensive trial-and-error experimentation. mdpi.com These approaches are applicable to reactions involving anhydrides, such as their synthesis or their use as acylating agents.

For reactions involving this compound, computational methods like DFT can be used to design catalysts that enhance reaction rates or control selectivity. For instance, in a Friedel-Crafts acylation reaction where this compound is the acylating agent, computations could model the interaction of the anhydride with a Lewis acid catalyst. acs.org These models can help identify catalysts that preferentially activate one of the two carbonyl groups, leading to regioselective acylation of an aromatic substrate.

The design process often involves high-throughput screening, where the properties of many potential catalysts are calculated. Key descriptors, such as the binding energy of the anhydride to the catalyst surface or the activation energy for the rate-determining step, are computed to create structure-activity relationships. This allows researchers to identify the fundamental electronic or structural properties that make a catalyst effective, guiding the synthesis of new, optimized catalysts. pnnl.gov

| Computational Step | Method/Technique | Objective for this compound Reaction |

| 1. Catalyst Screening | High-Throughput DFT Calculations | Calculate the adsorption energy of the anhydride on various catalyst surfaces (e.g., metal oxides, zeolites). |

| 2. Mechanism Investigation | DFT Transition State Search (e.g., CI-NEB, Berny) | Map the minimum energy pathway for a catalyzed reaction, such as acylation or esterification. |

| 3. Descriptor Identification | Correlation Analysis, Machine Learning | Identify electronic or geometric properties of the catalyst (e.g., d-band center, Lewis acidity) that correlate with catalytic activity. |

| 4. In Silico Optimization | Model-Based Design | Propose modifications to the catalyst structure (e.g., doping, alloying) to enhance the desired descriptor and improve performance. |

Environmental and Safety Considerations in Academic Research Settings

Waste Management and Minimization

Effective waste management and minimization are critical components of responsible chemical research in an academic setting. All waste containing acetic propionic anhydride (B1165640) or its byproducts must be treated as hazardous waste.

Waste Management:

Collection: All liquid waste containing the anhydride, as well as solvents used for cleaning glassware, should be collected in clearly labeled, appropriate hazardous waste containers. amazonaws.comcarlroth.com

Segregation: Anhydride waste should be kept separate from aqueous waste and other incompatible chemical waste streams to prevent dangerous reactions within the waste container.

Disposal: Disposal must be handled through the institution's environmental health and safety office, following all local and national regulations. carlroth.comamazonaws.com Contaminated materials such as gloves and absorbent pads should also be disposed of as solid hazardous waste. washington.edu

Waste Minimization: The "Less is Better" philosophy is central to modern laboratory practice. acs.org Minimizing the generation of hazardous waste at the source is both environmentally responsible and cost-effective.

Microscale Chemistry: Whenever feasible, experiments should be conducted on the smallest scale possible. Microscale techniques reduce the quantity of reagents used and, consequently, the volume of waste produced. acs.org

Strategic Planning: Careful planning of experiments to avoid synthesizing excess material is a simple yet effective minimization strategy.

Substitution: While not always possible when studying a specific compound, researchers should consider if less hazardous reagents could be substituted in a reaction sequence leading up to the use of the anhydride. acs.org

Table 2: Waste Minimization Strategies for Anhydride Chemistry

| Strategy | Description | Implementation in Academic Labs |

|---|---|---|

| Source Reduction | Modifying procedures to use smaller quantities of hazardous substances. | Adopt microscale experimental setups. Optimize reaction stoichiometry to avoid excess reagents. acs.org |

| Inventory Management | Purchasing and storing only the necessary amounts of chemicals. | Order chemicals on an as-needed basis. Maintain an accurate chemical inventory to avoid duplicate purchases. |

| Process Modification | Altering the experimental procedure to reduce waste generation. | Plan multi-step syntheses to use intermediates without isolation where possible, reducing solvent and material loss. |

| Recycling | Reusing materials where appropriate. | While difficult for a reactive anhydride, solvents used in the process can sometimes be purified and recycled, depending on the specific application and purity requirements. |

Green Chemistry Solutions for Anhydride Use and Production

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant to the synthesis of mixed anhydrides like acetic propionic anhydride.

Traditionally, mixed anhydrides are synthesized using acid chlorides, a method that suffers from poor atom economy due to the formation of stoichiometric amounts of salt byproducts. rsc.org Modern research focuses on developing more sustainable, catalytic methods.

Catalytic Syntheses: A significant advancement is the palladium-catalyzed synthesis of mixed anhydrides from carboxylic acids and 1,3-butadiene (B125203). rsc.orgresearchgate.net This carbonylative telomerization process avoids the use of acid chlorides, thereby reducing salt waste and improving atom economy. rsc.org

Atom Economy: This principle evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Syntheses that involve addition reactions are inherently more atom-economical than those producing stoichiometric byproducts. sphinxsai.com

Alternative Reagents: Research into avoiding hazardous reagents like acetic anhydride in acetylation reactions is ongoing. Using alternatives can prevent the formation of acetic acid as a byproduct, leading to a cleaner reaction profile. sphinxsai.com The use of more sustainable solvents, such as diethyl carbonate, is also being explored in related syntheses. nih.gov

Table 3: Comparison of Synthesis Routes for Mixed Anhydrides based on Green Chemistry Principles

| Synthesis Method | Typical Reactants | Byproducts | Atom Economy | Green Chemistry Considerations |

|---|---|---|---|---|

| Acid Chloride Route | Propionyl chloride + Acetic acid (or vice versa) | Hydrogen chloride (HCl), which is neutralized to a salt. | Poor | Generates stoichiometric salt waste; uses corrosive and moisture-sensitive acid chlorides. rsc.org |

| Ketene (B1206846) Process | Acetic acid is dehydrated to ketene, which then reacts with propionic acid. | None in the final step. | High | The initial production of ketene is highly energy-intensive (700°C). researchgate.net |

| Catalytic Carbonylation | 1,3-Butadiene, Carboxylic Acids, Carbon Monoxide (CO) | None (in theory) | High | Atom-economical addition reaction. Avoids harsh reagents and salt waste. Operates under milder conditions than the ketene process. rsc.orgresearchgate.net |

Environmental Fate and Degradation Pathways (e.g., Hydrolysis in Aquatic Environments)

Hydrolysis: In the presence of water, this compound readily hydrolyzes to form acetic acid and propionic acid. ilo.org This reaction is typically fast; for the closely related acetic anhydride, the hydrolysis half-life at 25°C is approximately 4.4 minutes. amazonaws.com It is expected that the hydrolysis of this compound occurs at a similar, rapid rate. nih.gov

Biodegradation: The degradation products, acetic acid and propionic acid, are simple carboxylic acids that are readily biodegradable in the environment. amazonaws.cometsu.edu

Table 4: Environmental Fate and Degradation Products of this compound

| Environmental Aspect | Description | Impact |

|---|---|---|

| Primary Degradation Pathway | Rapid hydrolysis in the presence of water or moisture. amazonaws.comnih.gov | The compound does not persist in aquatic environments. |

| Degradation Products | Acetic Acid and Propionic Acid. | Both products are readily biodegradable and have a low potential for bioaccumulation. amazonaws.com |

| Persistence | Low. The anhydride is rapidly transformed. | Not considered a persistent environmental pollutant. publications.gc.ca |

| Aquatic Toxicity | Acute toxicity is primarily related to the corrosive nature and the pH decrease upon hydrolysis. kha.com | Significant releases could cause localized, short-term harm to aquatic organisms. |

Mentioned Chemical Compounds

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Acetic anhydride |

| This compound |

| Acetyl chloride |

| 1,3-Butadiene |

| Carbon monoxide |

| Diethyl carbonate |

| Hydrogen chloride |

| Ketene |

| Propionic acid |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of mixed anhydrides often involves the use of acid chlorides, which can generate stoichiometric amounts of salt waste. rsc.org Consequently, a significant research thrust is the development of greener and more atom-economical synthetic routes.

One promising approach involves the direct carbonylation of simple feedstocks. For instance, processes are being explored where ethylene (B1197577), carbon monoxide, and either methanol (B129727) or acetic acid are reacted at elevated temperatures and pressures. google.com This method can produce a mixture of acetic anhydride (B1165640), propionic anhydride, and the mixed acetic propionic anhydride, offering a potential route from readily available C1 and C2 building blocks. google.com

Another innovative strategy is the oxidative fragmentation of tertiary cyclopropanols using phenyliodine(III) dicarboxylates. nih.govmdpi.com This method allows for the generation of mixed anhydrides under mild conditions and has shown high yields (95-98%) for certain systems. nih.gov The versatility of this approach opens up possibilities for creating a diverse range of mixed anhydrides, including those with complex structural motifs.

Furthermore, research into bio-based feedstocks is gaining traction. The production of maleic anhydride from renewable resources like corn and sugar cane highlights a broader trend towards sustainable chemistry that could eventually be applied to the synthesis of other anhydrides. zbaqchem.com This shift not only reduces reliance on fossil fuels but also contributes to a decrease in greenhouse gas emissions. zbaqchem.com

| Synthetic Route | Key Features | Potential Advantages |

| Carbonylation of Ethylene | Utilizes simple feedstocks (ethylene, CO, methanol/acetic acid). | Atom-economical, potential for large-scale industrial application. |

| Oxidative Fragmentation | Employs tertiary cyclopropanols and hypervalent iodine reagents. nih.gov | Mild reaction conditions, high yields, broad substrate scope. nih.gov |

| Bio-based Feedstocks | Production from renewable resources. zbaqchem.com | Reduced environmental impact, increased sustainability. zbaqchem.com |

Exploration of New Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems for anhydride production is a vibrant area of research. A key focus is the replacement of expensive and scarce precious metal catalysts with more abundant and cost-effective alternatives.

Recent breakthroughs have demonstrated the potential of nickel-based catalysts. In a collaboration between UNC-Chapel Hill and Eastman, a new process was developed using nickel paired with organic imidazole (B134444) derivatives for carbonylation reactions to produce anhydrides. eurekalert.org This system exhibits high activity even at low catalyst loadings and is tolerant to air, offering a more sustainable and economical alternative to traditional rhodium-based catalysts. eurekalert.org For comparison, a troy ounce of rhodium can be as expensive as a metric ton of nickel. eurekalert.org

Homogeneous palladium catalysis is also being explored for the synthesis of mixed anhydrides. Researchers have successfully generated mixed carboxylic anhydrides from 1,3-butadiene (B125203), carbon monoxide, and carboxylic acids in a single step with yields up to 82%. rsc.org This palladium-catalyzed carbonylative telomerization represents a novel approach to constructing mixed anhydrides from bulk chemicals. rsc.org

| Catalyst System | Metal | Key Advantages |

| Imidazole-Nickel Complex | Nickel | Abundant, low cost, air-tolerant, high activity. eurekalert.org |

| Palladium-based Catalysts | Palladium | Direct synthesis from bulk chemicals, high yields. rsc.org |

Advanced Applications in Bio-based Materials

The unique reactivity of anhydrides makes them valuable reagents for the modification of natural polymers and the creation of novel bio-based materials. This compound can be used to esterify lignocellulosic fibers, such as those from cotton stalk, to improve their strength properties and water repellency. researchgate.net These modified fibers can then be used as reinforcement in polymer composites. researchgate.net

Similarly, the propionylation of starch using propionic anhydride can create starch propionates with varying degrees of substitution. researchgate.net These modified starches exhibit altered physicochemical properties and can be applied as stabilizers in various formulations. researchgate.net The ability to tune the properties of natural polymers through esterification with mixed anhydrides opens up a wide range of possibilities for developing new, sustainable materials with tailored functionalities.